molecular formula C12H15NO3 B1593545 Ethyl 4-dimethylaminobenzoylformate CAS No. 41116-24-9

Ethyl 4-dimethylaminobenzoylformate

Cat. No.: B1593545
CAS No.: 41116-24-9
M. Wt: 221.25 g/mol
InChI Key: IEQWYUJSPBZCTP-UHFFFAOYSA-N
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Description

Ethyl 4-dimethylaminobenzoylformate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoylformate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include iodine, dimethyl sulfoxide, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-dimethylaminobenzoylformate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 4-dimethylaminobenzoylformate can be compared with other similar compounds such as:

  • Ethyl 2,4-dimethylbenzoate
  • Ethyl 4-ethylbenzoylformate
  • Ethyl 4-fluorobenzoylformate
  • 4-(2-dimethylamino)-ethoxybenzylamine

These compounds share similar structural features but differ in their chemical properties and reactivity . This compound is unique due to its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWYUJSPBZCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326192
Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41116-24-9
Record name 41116-24-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525211
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41116-24-9
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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